molecular formula C18H32B2O4 B152419 (4-Borono-2,5-dihexylphenyl)boronic acid CAS No. 131117-66-3

(4-Borono-2,5-dihexylphenyl)boronic acid

Cat. No. B152419
M. Wt: 334.1 g/mol
InChI Key: LBOFMYIWYRYZPH-UHFFFAOYSA-N
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Description

“(4-Borono-2,5-dihexylphenyl)boronic acid” is a type of boronic acid derivative . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid . They are solids that tend to exist as mixtures of oligomeric anhydrides .


Synthesis Analysis

The synthesis of boronic acids is typically achieved by the addition of organometallic reagents to boranes . The main precursors for boronic acid derivatives are borate esters, which are made by simple dehydration of boric acid with alcohols .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups . The sp2-hybridized boron atom possesses a vacant p orbital, which is orthogonal to the three substituents . The molecular formula of “(4-Borono-2,5-dihexylphenyl)boronic acid” is C18H32B2O4 .


Chemical Reactions Analysis

Boronic acids are the products of the second oxidation of boranes . Their stability to atmospheric oxidation is considerably superior to that of borinic acids, which result from the first oxidation of boranes . The product of a third oxidation of boranes, boric acid, is a very stable and a relatively benign compound to humans .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . They have unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes them a particularly attractive class of synthetic intermediates .

Future Directions

Boronic acids have been increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

(4-borono-2,5-dihexylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32B2O4/c1-3-5-7-9-11-15-13-18(20(23)24)16(12-10-8-6-4-2)14-17(15)19(21)22/h13-14,21-24H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOFMYIWYRYZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1CCCCCC)B(O)O)CCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370768
Record name (2,5-Dihexyl-1,4-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Borono-2,5-dihexylphenyl)boronic acid

CAS RN

131117-66-3
Record name (2,5-Dihexyl-1,4-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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